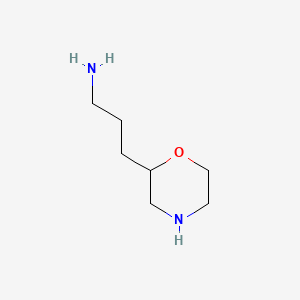

Morpholinepropylamine

Description

Significance and Interdisciplinary Relevance in Chemical Sciences

The significance of Morpholinepropylamine in the chemical sciences is rooted in its unique molecular structure, which combines the features of a morpholine (B109124) ring and a primary amine group. This bifunctionality makes it a valuable building block and intermediate in a wide array of chemical syntheses. Its interdisciplinary relevance is demonstrated by its application in fields ranging from medicinal chemistry and materials science to industrial processes.

In medicinal chemistry, the morpholine moiety is a common scaffold in drug design, known to enhance the physicochemical and pharmacokinetic properties of bioactive molecules. taylorandfrancis.com this compound serves as a key precursor for the synthesis of various pharmaceutical agents, including potential anticancer and antimicrobial compounds. ontosight.ainih.gov Its derivatives are actively being investigated for their biological activities. ontosight.ai

The compound's utility extends to materials science, where it is employed in the synthesis of polymers and biodegradable materials. ontosight.ai For instance, it is used in the production of polydepsipeptides with potential medicinal applications. ontosight.ai Furthermore, its role as a curing agent for epoxy resins and as a component in the synthesis of functionalized polymers highlights its importance in creating materials with tailored properties.

In industrial settings, this compound is utilized as a corrosion inhibitor, particularly in boiler water treatment to control pH and protect against corrosion. ijprs.com It also finds application as a catalytic agent and a petrochemical additive. lookchem.com

Historical Perspectives on this compound Research Trajectories

The research trajectory of this compound is intrinsically linked to the history of morpholine itself. The naming of morpholine is credited to Ludwig Knorr, who incorrectly believed it was part of the morphine structure. wikipedia.org The industrial production of morpholine began with the acid-catalysed dehydration of diethanolamine, a process that has been largely superseded by the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures. iarc.frgoogle.com

The development of morpholine as a commercially available chemical paved the way for the exploration of its derivatives. Early research focused on the fundamental reactions of the morpholine ring, including its behavior as a secondary amine. wikipedia.org This foundational knowledge was crucial for the subsequent synthesis and investigation of N-substituted morpholines, including this compound.

The application of morpholine derivatives as corrosion inhibitors in steam systems dates back several decades, with their volatility and pH-adjusting properties being key advantages. wikipedia.org The use of morpholine in conjunction with other chemicals for comprehensive corrosion protection has been a long-standing practice. wikipedia.org The journey of morpholine-containing compounds in medicinal chemistry began with the introduction of the appetite suppressant Preludin in 1955. sci-hub.se This marked the start of extensive research into the biological activities of morpholine derivatives, leading to the development of numerous drugs. sci-hub.se The synthesis of novel morpholine derivatives for various applications, including as potential therapeutic agents, has been a continuous area of research. ijprs.comresearchgate.net

Current Research Frontiers and Unexplored Paradigms

The research on this compound continues to evolve, with current frontiers pushing the boundaries of its application in novel and innovative ways. A significant area of emerging research is its use as a building block for the synthesis of complex molecules with potent biological activities.

Recent studies have focused on incorporating this compound into the structure of DNA minor groove binders (MGBs) as potential anticancer and antiamoebic agents. acs.orgnih.gov These studies explore how the morpholine tail influences the biological activity and pharmacokinetic properties of these compounds. nih.gov For example, research has shown that MGBs with a this compound moiety can exhibit significant inhibitory activity against various cancer cell lines and amoeba. acs.orgnih.gov

Another exciting frontier is the use of this compound in the creation of advanced materials. Researchers are investigating its role in the synthesis of novel photosensitizers, such as water-soluble perylene (B46583) diimides, for potential use in photodynamic therapy. rsc.orgresearchgate.net These materials are designed to have specific photophysical properties, and this compound can be a key component in tuning these characteristics.

Furthermore, the development of more efficient and sustainable methods for the synthesis of this compound and its derivatives is an ongoing research effort. ontosight.ai This includes the exploration of continuous flow systems and novel catalytic approaches to improve yield and reduce environmental impact. ontosight.ai

The potential for this compound in the development of "smart" or functional polymers remains a largely unexplored paradigm. Its ability to be incorporated into polymer chains opens up possibilities for creating materials with responsive properties, which could have applications in areas such as drug delivery and sensor technology.

Methodological Approaches in this compound Investigations

The investigation and characterization of this compound and its derivatives rely on a variety of modern analytical techniques. These methods are crucial for confirming the structure, purity, and properties of newly synthesized compounds.

Spectroscopic Techniques are fundamental in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are extensively used to elucidate the molecular structure of morpholine derivatives. ijprs.comnih.govmdpi.com Dynamic NMR spectroscopy has also been employed to study the conformational changes of the morpholine ring. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular weight and elemental composition of these compounds. nih.govpreprints.org Gas chromatography-mass spectrometry (GC-MS) is also a common technique for analysis. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and C-O-C stretches characteristic of the morpholine ring and the primary amine group. ijprs.comnist.gov

Chromatographic Methods are essential for the separation and purification of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of these compounds. nih.govresearchgate.nethelsinki.fi Reverse-phase HPLC is often employed for the separation of morpholine derivatives. sielc.com

Ion Chromatography (IC): Given that this compound is a basic compound, ion-exchange chromatography is a suitable method for its analysis, particularly in pharmaceutical and environmental samples. thermofisher.comthermofisher.com

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer, is used for the analysis of volatile morpholine derivatives. nih.govhelsinki.fi

Structure

2D Structure

3D Structure

Properties

CAS No. |

71412-09-4 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-morpholin-2-ylpropan-1-amine |

InChI |

InChI=1S/C7H16N2O/c8-3-1-2-7-6-9-4-5-10-7/h7,9H,1-6,8H2 |

InChI Key |

OETNGFVFDOSLHW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)CCCN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Morpholinepropylamine

Established Synthetic Routes for Morpholinepropylamine

The traditional synthesis of this compound primarily involves two well-established strategies: amination reactions and halogenation-coupling methods. These routes are characterized by their reliability and have been optimized for industrial-scale production.

Amination Reactions in this compound Synthesis

A prevalent method for synthesizing this compound is through the reductive amination of a carbonyl compound. This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the final amine product. wikipedia.orglibretexts.org Specifically, the synthesis can be achieved by reacting morpholine (B109124) with a suitable carbonyl compound, followed by reduction. wikipedia.org

Another key amination pathway involves the reaction of morpholine with acrylonitrile (B1666552) (vinyl cyanide) in an addition reaction to produce 3-morpholinopropionitrile. google.com This intermediate is then subjected to hydrogenation in the presence of a catalyst, such as Raney nickel or a cobalt-based catalyst, to yield this compound. google.com This two-step process is a common industrial method for producing this compound. google.com

The choice of reducing agent is critical in reductive amination. While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the initial aldehyde or ketone, leading to lower yields. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is a milder reducing agent that selectively reduces the imine intermediate. wikipedia.orgmasterorganicchemistry.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also employed. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Selectivity for Imine | Comments |

| Sodium Borohydride (NaBH₄) | Moderate | Can also reduce the starting carbonyl compound. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | High | Weaker reducing agent, more selective for the imine. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | An alternative to NaBH₃CN. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd, Ni) | High | Widely used in industrial processes. wikipedia.orggoogle.com |

Halogenation-Coupling Strategies

Halogenation-coupling strategies provide an alternative route to this compound. This method typically involves the reaction of morpholine with a haloalkylamine or a related halogenated compound. For instance, the synthesis can be achieved by reacting morpholine with a 3-halopropylamine under basic conditions. smolecule.com

A common variation of this strategy is the reaction of morpholine with a 1,3-dihalopropane to form an intermediate, which is then reacted with an amine source. Another approach involves the use of 4-(3-chloropropyl)morpholine (B193441) as a key intermediate, which can then be aminated to produce this compound. chemicalbook.com These nucleophilic substitution reactions are fundamental in forming the carbon-nitrogen bond of the propylamine (B44156) chain. smolecule.com

Novel and Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of catalytic strategies, the application of green chemistry principles, and the use of advanced technologies like microwave-assisted synthesis.

Catalytic Strategies in this compound Production

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of morpholine derivatives, various catalytic systems have been investigated. For example, palladium-catalyzed cyanation reactions have been explored for the synthesis of morpholine-3-carbonitrile, a related compound.

In the context of reductive amination, the use of transition metal catalysts like palladium, platinum, or nickel for hydrogenation is a well-established catalytic method. wikipedia.org Research is ongoing to develop more active and reusable catalysts to improve the economic and environmental viability of these processes. For instance, ruthenium catalysts have been shown to be effective for the formylation of amines using supercritical CO2, a process that could be adapted for related amine syntheses. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org In the synthesis of this compound, this translates to using less hazardous reagents, reducing waste, and improving energy efficiency.

One approach is the use of one-pot reactions, which combine multiple synthetic steps without isolating intermediates, thereby saving time, solvents, and energy. youtube.com The direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single step, is an example of a greener approach. wikipedia.org

Furthermore, the development of syntheses from renewable resources is a key goal of green chemistry. rsc.org While not yet standard for this compound, research into bio-based routes for amine synthesis is an active area. rsc.org Another green approach involves the use of environmentally benign solvents, such as water, and the development of catalyst-free reaction conditions. rsc.org For instance, electrochemical methods for cyanation reactions have been developed that are catalyst-free and operate at room temperature. organic-chemistry.org

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and improved purity of products compared to conventional heating methods. researchgate.netmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including morpholine derivatives. researchgate.netmdpi.com

The benefits of microwave irradiation stem from its ability to directly and efficiently heat the reaction mixture, leading to faster reaction rates. researchgate.net For instance, the synthesis of morpholine-based chalcones has been achieved in minutes under microwave irradiation, compared to hours with conventional heating. mdpi.com Similarly, the synthesis of acetamide (B32628) derivatives of morpholine has been accelerated using microwave technology. mdpi.com This technique holds promise for enhancing the efficiency of this compound synthesis, particularly in the context of amination and coupling reactions. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours researchgate.netmdpi.com |

| Yield | Often lower | Often higher researchgate.netmdpi.com |

| Energy Efficiency | Lower | Higher researchgate.net |

| Side Reactions | More prevalent | Often reduced |

Mechanistic Investigations of this compound Formation

Elucidation of Reaction Intermediates

The formation of this compound often proceeds through identifiable intermediate species. In the context of nucleophilic aromatic substitution (SNAr) reactions, the formation of a zwitterionic intermediate, known as a Meisenheimer complex, is a key step. For instance, in the reaction of 1-halogen-2,4-dinitrobenzene with this compound, a zwitterionic intermediate is formed. sapub.org The stability and subsequent decomposition of this intermediate are crucial in determining the reaction outcome.

Studies have shown that intramolecular hydrogen bonding can play a significant role in the nature of the reaction intermediates. This compound, for example, can form a six-membered ring through intramolecular hydrogen bonding. This internal hydrogen bond can influence the reactivity and the mechanism of subsequent reaction steps. sapub.org

In other synthetic approaches, such as the formation of rhodanine (B49660) derivatives in a one-pot, four-component reaction involving this compound, carbon disulfide, and ethyl bromoacetate, the reaction proceeds through a series of intermediates. researchgate.net While the specific intermediates are not always isolated, their transient existence is inferred from the final product structure and the reaction conditions.

The table below summarizes some of the proposed intermediates in reactions involving this compound.

| Reaction Type | Proposed Intermediate | Supporting Evidence |

| Nucleophilic Aromatic Substitution (SNAr) | Zwitterionic Meisenheimer Complex | Kinetic studies, Spectroscopic analysis sapub.org |

| Four-Component Rhodanine Synthesis | Dithiocarbamic acid salt, Thio-substituted acetate (B1210297) | Product analysis, Mechanistic proposal researchgate.net |

Kinetic Studies of this compound Synthesis Reactions

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. In the SNAr reactions of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) with various amines, including this compound, the reactions were found to follow pseudo-first-order kinetics. sapub.org The bimolecular rate coefficient (kA) for the reaction with this compound has been determined, providing a quantitative measure of its nucleophilicity. sapub.org

The kinetic data for the reaction of DNFB with this compound and other amines are presented in the table below.

| Amine | Bimolecular Rate Coefficient (kA) [M-1s-1] |

| 1-(2-aminoethyl)piperidine | 1.37 |

| This compound | 0.45 |

| Ethylenediamine | 0.23 |

| 3-dimethylamino-1-propylamine | 0.18 |

Data from reactions with 1-fluoro-2,4-dinitrobenzene (DNFB) in toluene. sapub.org

These studies have also revealed a third-order kinetic law in amine for some SNAr reactions, suggesting a more complex mechanism involving base catalysis by the amine nucleophile. sapub.org The rate of these reactions is influenced by factors such as the solvent and the ability of the amine to form hydrogen bonds. sapub.org For instance, amines capable of forming intramolecular hydrogen bonds, like this compound, can exhibit different kinetic profiles compared to those that form intermolecular dimers. sapub.org

In the context of catechol oxidase mimics, the kinetics of the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) catalyzed by dicopper(II) complexes with ligands derived from this compound have been studied. These reactions follow the Michaelis-Menten model, and the turnover number (kcat) has been evaluated, providing a measure of the catalytic efficiency. nih.gov

Derivatization and Functionalization Chemistry of Morpholinepropylamine

Synthesis of Morpholinepropylamine-Containing Derivatives

The presence of a reactive primary amine allows for the straightforward synthesis of numerous derivatives through well-established chemical transformations.

The primary amine of this compound readily undergoes acylation reactions with carboxylic acids and their derivatives to form stable amide bonds. This is one of the most common derivatization strategies. For instance, this compound has been reacted with activated carboxylic acids, such as 4-nitro-1-methyl-2-trichloroacetylpyrrole, to synthesize N-(3-morpholinopropyl)-4-nitro-1H-pyrrole-2-carboxamide. nih.gov In a typical procedure, the reaction is carried out in a solvent like dichloromethane (B109758) at room temperature, where the nucleophilic primary amine attacks the electrophilic acyl carbon. nih.govacs.org

Coupling reagents are frequently employed to facilitate amide bond formation with carboxylic acids. nih.govajchem-a.com Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) can activate the carboxyl group, enabling efficient reaction with this compound. nih.gov This method is particularly useful for creating complex molecules, such as labeling peptides at their aspartic and glutamic acid residues to enhance their analysis by mass spectrometry. nih.govgoogle.com

Beyond amides, the primary amine can be further functionalized to create more complex amine derivatives. Reductive amination, for example, can be used to introduce additional alkyl groups.

Table 1: Examples of Amide Synthesis using this compound

| Reactant 1 | Reactant 2 | Coupling Conditions | Product | Reference |

| 4-(3-aminopropyl)morpholine | 4-nitro-1-methyl-2-trichloroacetylpyrrole | Dichloromethane, Room Temp. | N-(3-morpholinopropyl)-4-nitro-1H-pyrrole-2-carboxamide | nih.gov |

| 4-(3-aminopropyl)morpholine | 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one | Dichloromethane, Room Temp. | 4-nitro-1H-pyrrole-2-carboxamide derivative | acs.org |

| 4-(3-aminopropyl)morpholine | Peptide Carboxyl Groups (Asp, Glu, C-terminus) | PyAOP, N-methylmorpholine (NMM) | Peptide-Morpholinepropylamine Conjugate | nih.gov |

This compound serves as a key building block for the synthesis of larger molecules containing additional heterocyclic systems. Its aminopropyl moiety can be used to link the morpholine (B109124) ring to other heterocycles, a common strategy in drug discovery to modulate physicochemical properties. e3s-conferences.org

In one such application, this compound was used to construct novel DNA minor groove binders (MGBs). acs.org These compounds feature the this compound "tail" connected via an amide linkage to a pyrrole (B145914) core, which is further linked to other heterocyclic moieties like thiazole. acs.org Similarly, it has been incorporated into complex structures containing 1,2,4-oxadiazole (B8745197) rings, where the this compound side chain is attached to a central benzyl (B1604629) scaffold. Microwave-assisted synthesis has also been reported as an efficient method for incorporating this compound in the creation of substituted pyrroles. lew.ro

The reactivity of this compound lends itself to the creation of complex, polyfunctional adducts. These are molecules where the this compound unit is part of a larger assembly with multiple functional groups, often designed for specific applications.

An example is the synthesis of water-soluble perylene (B46583) diimide (PDI) derivatives for potential use in photodynamic therapy. researchgate.net In this work, 1,7-di-3-morpholine propylamine-N,N′-(l-valine-t-butylester)-3,4:9,10-perylene diimide was synthesized, a large molecule featuring two this compound units attached to a PDI core. researchgate.net The morpholine groups, in this case, enhance the water solubility of the photosensitizer. researchgate.net

Another area of application is in the modification of biomolecules. Peptides can be derivatized with this compound at their C-terminal carboxyl groups. google.com This modification introduces a basic functional group, which increases the charge state of the peptides during electrospray ionization mass spectrometry, leading to improved fragmentation and sequence analysis. nih.govgoogle.com

Table 2: Selected Polyfunctionalized Derivatives of this compound

| Derivative Class | Core Structure | Purpose of Derivatization | Reference |

| Perylene Diimides | Perylene Diimide (PDI) | Enhance water solubility for photodynamic therapy applications. | researchgate.net |

| Peptide Conjugates | Peptides (e.g., Neurotensin, BSA) | Improve mass spectrometric analysis by increasing charge state. | nih.govgoogle.com |

| Minor Groove Binders | Pyrrole-Thiazole System | Act as the basic "tail" of a DNA-binding agent for potential anticancer activity. | acs.org |

Reaction Mechanisms in this compound Derivatization

The chemical behavior of this compound is dictated by the interplay between its two key functional components: the aminopropyl moiety and the morpholine ring.

The synthetic versatility of this compound is primarily due to the nucleophilic character of its terminal primary amine. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The nitrogen atom in the -NH2 group has a lone pair of electrons, making it a potent nucleophile.

In the formation of amide derivatives, the reaction mechanism involves the nucleophilic attack of this primary amine on the electrophilic carbonyl carbon of a carboxylic acid derivative (e.g., an acid chloride, anhydride, or activated ester). libretexts.org This addition step is typically followed by the elimination of a leaving group (like Cl⁻), resulting in the formation of the stable amide linkage. libretexts.org The reaction is often facilitated by basic conditions or coupling agents that enhance the electrophilicity of the carbonyl carbon. nih.gov Similarly, in reactions to form other heterocyclic systems, the primary amine acts as the key nucleophile, attacking an electrophilic center to initiate ring formation or attachment. lew.ro The inherent nucleophilicity of amines is a fundamental principle governing these transformations. uni-muenchen.de

While the primary amine is the main site of reaction, the morpholine ring is not merely a passive spectator. It influences the properties of both the starting material and the resulting derivatives in several ways:

Steric Hindrance: The bulk of the morpholine ring can sterically influence the approach of reactants to the aminopropyl chain, although this effect is somewhat mitigated by the flexibility of the three-carbon propyl linker.

Physicochemical Properties: The morpholine ring significantly impacts the physicochemical properties of the final derivatives. It is a popular structural motif in medicinal chemistry because it often improves aqueous solubility, metabolic stability, and bioavailability. e3s-conferences.orgacs.org For example, its incorporation into drug candidates can enhance their ability to cross the blood-brain barrier. acs.org The oxygen atom in the ring can act as a hydrogen bond acceptor, which can facilitate interactions with biological targets. e3s-conferences.org

Regioselectivity and Stereoselectivity in Functionalization

The differential reactivity of the primary and tertiary amines in this compound is the cornerstone of its regioselective functionalization. The primary amine is generally more nucleophilic and less sterically hindered than the tertiary morpholine nitrogen, making it the preferred site for many reactions.

Regioselectivity:

Selective N-functionalization of the primary amine is a common strategy. For instance, acylation reactions using activated esters can be directed to the primary amine. nih.gov Similarly, reductive amination is a powerful method for the selective modification of primary amines. nih.gov One specific example is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) for the N-methylation of primary amines. lanl.gov

Alkylation of the primary amine can also be achieved selectively. For example, the synthesis of polydentate ligands has been accomplished through the N-alkylation of the primary amine of 3-morpholinopropylamine with reagents like 3-bromopropyl benzyl sulfide. lanl.gov In the context of polymer modification, the primary amine of this compound can be used to functionalize polymers through aminolysis reactions. researchgate.net

It is important to note that under certain conditions, particularly with highly reactive electrophiles or in the absence of appropriate directing groups, selectivity can be compromised, leading to reactions at both the primary and tertiary amines, or even quaternization of the morpholine nitrogen.

The following table summarizes examples of regioselective functionalization of this compound:

Stereoselectivity:

This compound itself is an achiral molecule. Therefore, discussions of stereoselectivity in its functionalization arise when a new chiral center is created during a reaction. In such cases, the stereochemical outcome is not dictated by the inherent structure of this compound but rather by the reagents, catalysts, and reaction conditions employed. For instance, if a derivative of this compound is reacted with a prochiral substrate, the use of a chiral catalyst can induce stereoselectivity.

While there is a lack of specific studies focusing on inducing stereoselectivity directly at the propyl chain of this compound, its derivatives are utilized in the synthesis of complex, stereochemically defined molecules. In these instances, the principles of asymmetric synthesis, such as the use of chiral auxiliaries or catalysts, govern the stereochemical control of the reactions.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is profoundly influenced by the nature of the substituents introduced onto the molecule. These substituents can exert both electronic and steric effects, which in turn modulate reaction kinetics and pathways.

Impact of Substituents on Reaction Kinetics

The rate at which a this compound derivative reacts is a direct consequence of the electronic properties and steric bulk of its substituents.

Electron-donating groups (EDGs) attached to the nitrogen atoms, such as alkyl groups, increase the electron density and basicity of the amine, which can enhance its nucleophilicity and accelerate reactions with electrophiles. Conversely, electron-withdrawing groups (EWGs), such as acyl or sulfonyl groups, decrease the electron density and basicity of the nitrogen, thereby reducing its nucleophilicity and slowing down reaction rates. core.ac.uk

The following table illustrates the expected qualitative impact of different substituent types on the reaction kinetics of this compound derivatives:

Electronic and Steric Effects in Derivative Chemistry

Electronic Effects: The electronic nature of substituents can influence the stability of reaction intermediates and transition states. For example, in reactions where a positive charge develops on the nitrogen atom in the transition state, electron-donating groups will stabilize this charge and accelerate the reaction. Conversely, electron-withdrawing groups will destabilize it and slow the reaction down. The Hammett equation can often be used to quantify these effects in derivatives where substituents are placed on an aromatic ring attached to the this compound scaffold.

Steric Effects: Steric hindrance plays a significant role in the chemistry of this compound derivatives. Bulky substituents near the reactive center can impede the approach of reagents, leading to a decrease in reaction rates. researchgate.net For instance, increasing the size of substituents on the nitrogen atom will generally lead to slower reaction rates in nucleophilic substitution reactions due to increased steric congestion around the reaction center. researchgate.net In some cases, extreme steric hindrance can even prevent a reaction from occurring or lead to alternative reaction pathways. For example, the introduction of bulky groups on the morpholine ring could sterically shield the tertiary amine, further enhancing the selectivity for reactions at the less hindered primary amine of the propyl chain.

The following table provides a list of compound names mentioned in this article:

Applications of Morpholinepropylamine in Materials Science and Industrial Chemistry

Morpholinepropylamine as a Key Chemical Intermediate

3-Morpholinepropylamine, also known as N-(3-Aminopropyl)morpholine, is a bifunctional molecule featuring a tertiary amine within the morpholine (B109124) ring and a primary amine at the terminus of the propyl chain. nih.gov This unique structure makes it a valuable building block and an important raw material in organic synthesis. chemicalbook.comlookchem.com It is a clear, colorless liquid that is soluble in water and functions as a catalytic agent and petrochemical additive. chemicalbook.comfishersci.ca Its fundamental chemical nature as an amine allows it to neutralize acids in exothermic reactions. chemicalbook.com

Role in the Synthesis of Specialty Chemicals

This compound serves as a crucial intermediate in the production of a wide array of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. chemicalbook.comfishersci.caontosight.ai Its derivatives have been a focus of research due to their biological activities. ontosight.ai

In the pharmaceutical sector, morpholine-containing compounds are investigated for the development of new drugs, including antimicrobial agents and treatments for cancer and infectious diseases. ontosight.ai For instance, this compound has been used as a building block in the synthesis of novel DNA minor groove binders, which have shown potential as antiamoebic agents. mdpi.com It is also incorporated into more complex molecules designed to have anticancer properties. acs.org

In agriculture, its derivatives are explored for their potential as pesticides, exhibiting insecticidal, fungicidal, and herbicidal properties. ontosight.ai The table below provides examples of downstream products derived from this compound, illustrating its role as a versatile synthetic intermediate.

| Downstream Product Name | Application Area |

| 2-(3-morpholinylpropyl)-1H-isoindole-1,3(2H)-dione | Chemical Synthesis Intermediate |

| 1,3,5-tris[3-(morpholin-4-yl)propyl] chemicalbook.comlookchem.comontosight.aitriazinane | Chemical Synthesis Intermediate |

| 3-(3-morpholino-propylamino)-2,2-diphenyl-propionic acid | Pharmaceutical Intermediate |

| 3-hydroxy-2,2-diphenyl-propionic acid-(3-morpholino-propylamide) | Pharmaceutical Intermediate |

This table is based on data from chemical synthesis catalogs that list downstream products of this compound. lookchem.com

Precursor in Dyestuff Chemistry

The compound is an important intermediate in the manufacture of dyestuffs. chemicalbook.comlookchem.comfishersci.ca In the chemistry of dyes, color is generated by a molecule's chromophore, an unsaturated group responsible for light absorption, and modified by auxochromes, which are functional groups that alter the intensity and wavelength of the absorbed light. researchgate.net Auxochromes are often electron-donating groups, such as amine groups. researchgate.net The primary and tertiary amine groups present in the this compound structure can serve as or be chemically modified to become effective auxochromes, making it a valuable precursor for creating a variety of dyes, likely including azo dyes. chemicalbook.comwikipedia.org

Use in Industrial Organic Synthesis

The synthesis of organic compounds is a cornerstone of the chemical industry, enabling the creation of molecules for pharmaceuticals, agriculture, and materials science. solubilityofthings.com this compound is a significant raw material used in broad industrial organic synthesis. chemicalbook.comfishersci.ca Its dual amine functionality allows it to participate in a variety of chemical reactions. As a base, it readily neutralizes acids. chemicalbook.com This reactivity makes it a useful component in complex synthetic pathways, acting as a building block for larger, more functionalized molecules. solubilityofthings.comnumberanalytics.com Its utility is demonstrated by its use in synthesizing a range of other chemical intermediates. lookchem.com

This compound in Polymer and Fiber Technologies

The distinct chemical properties of this compound lend themselves to applications in polymer science, where it can be used to build polymer chains or to modify the characteristics of the final material.

Monomer and Cross-linking Agent in Polymerization Processes

This compound can act as an initiator and a monomer in certain polymerization reactions. For example, it has been used as a primary amine initiator in the one-pot synthesis of functionalized polyurethanes. core.ac.ukrsc.org In this process, the primary amine group initiates a cascade reaction involving thiol-Michael additions, leading to the formation of the polymer chain. core.ac.uk Research has documented the molecular weight and dispersity of polyurethanes created using this compound, as detailed in the following table.

| Initiator | Mn (kDa) | Mw (kDa) | Đ (Mw/Mn) |

| 3-Morpholinepropylamine | 7.6 | 13.0 | 1.73 |

Data sourced from a study on the one-pot, additive-free preparation of functionalized polyurethanes via amine-thiol-ene conjugation. rsc.org

Furthermore, this compound is used as a hardener or cross-linking agent, particularly for epoxy resins. nih.govontosight.ai Cross-linking agents create chemical bonds between polymer chains, a process essential for enhancing the mechanical properties and stability of materials. nih.govfishersci.com The amine groups in this compound can react with epoxy groups, forming a rigid, three-dimensional network structure that improves the performance of epoxy coatings. ontosight.airesearchgate.net

Additive for Enhanced Polymer Properties

Beyond being a primary building block, this compound is used as an additive to impart specific properties to polymers and fibers. chemicalbook.comlookchem.com Notably, it finds application in the production of lyocell fibers, which are a form of regenerated cellulose. ontosight.ai The incorporation of amine-containing monomers into polymer structures can enhance their durability by providing a capacity to neutralize acids. nih.gov This buffering capability can protect materials from acid-induced degradation. nih.gov In related applications, the parent compound morpholine is used as an additive in the rubber industry to improve strength and elasticity, suggesting similar performance-enhancing roles for its derivatives. silverfernchemical.com

Advanced Materials Development Utilizing this compound

This compound is a key building block in the synthesis of advanced functional dyes, particularly water-soluble Perylene (B46583) Diimide (PDI) derivatives. researchgate.netrsc.org PDI-based materials are of significant interest due to their exceptional stability, high fluorescence quantum yields, and strong light absorption, making them suitable for a wide range of applications including organic photovoltaics and photodynamic therapy (PDT). researchgate.netresearchgate.net

Researchers have successfully synthesized novel PDI-based photosensitizers by incorporating the this compound moiety. researchgate.netrsc.org A specific example is the creation of 1,7-di-3-morpholine propylamine-N,N′-(l-valine-t-butylester)-3,4:9,10-perylyne diimide. researchgate.netrsc.orgresearchgate.net This modification is designed to enhance the water solubility of the PDI core, a crucial property for biological applications like PDT, without compromising its photophysical properties. rsc.org The introduction of the morpholine group helps to disrupt the strong π-π stacking that typically makes PDIs insoluble, thereby making them more versatile for use in aqueous environments. ijisrt.com These morpholine-functionalized PDIs have been shown to be efficient generators of singlet oxygen upon light excitation, a key mechanism for their function as photosensitizing drugs. rsc.org

| Synthesized PDI Derivative | Core Structure | Functionalizing Agent | Intended Application | Key Property |

| PDI Derivative 1 | Perylene Diimide | 1,7-di-3-morpholine propylamine (B44156) | Photosensitizer for PDT | Water-soluble, Singlet Oxygen Generator researchgate.netrsc.org |

| PDI Derivative 2 | Perylene Diimide | N,N-dimethyldipropylenetriamine | Organic Solar Cells | Interfacial Layer, Work Function Modification nih.gov |

| PDI Derivative 3 | Perylene Diimide | Amino-functionalized polymer | Perovskite Solar Cells | Surface Passivation, Charge Extraction rsc.org |

This compound serves as a versatile building block for the synthesis of complex molecules and novel material architectures. ontosight.ai Its bifunctional nature, possessing both a secondary/tertiary morpholine nitrogen and a primary amine, allows it to be integrated into a variety of polymer backbones and molecular structures. core.ac.uk This capability is exploited in the production of biodegradable materials, such as certain polydepsipeptides, which have potential for medicinal applications. ontosight.ai

In the field of medicinal chemistry, this compound is used to construct specific molecular architectures designed for biological targeting. For example, it has been incorporated as a "tail group" in the synthesis of novel DNA minor groove binders (MGBs). acs.orgmdpi.com In these complex molecules, the morpholine moiety can influence critical properties such as solubility, cell permeability, and electrostatic interactions with the DNA target. acs.org By modifying the tail group with this compound, researchers can fine-tune the ligand's properties to enhance biological efficacy while maintaining the core crescent shape essential for DNA minor groove recognition. acs.org

This compound is utilized in surface modification applications, where it is classified as a surface treating and plating agent. nih.gov The amine groups in the molecule can react with and form bonds to various surfaces, thereby altering the surface chemistry and properties. specialchem.com This functionalization is a key strategy for improving adhesion between dissimilar materials, such as between a polymer matrix and a filler or substrate. specialchem.com

The principle of using aminopropyl groups for surface functionalization is well-established. For instance, related silane (B1218182) coupling agents like (3-aminopropyl)trimethoxysilane are used to modify inorganic surfaces, such as alumina (B75360) nanowires, to create anchoring sites for nanoparticles. researchgate.net This modification enhances the dispersion and stability of the nanoparticles on the support. Similarly, the amine functionality of this compound allows it to act as a coupling agent or adhesion promoter at interfaces. specialchem.com Research has also shown that modifying silicon substrates with molecular layers, including those with amine groups, can effectively tune the electronic properties of the surface, which is critical for the development of electronic devices. researchgate.net

Catalytic Roles of this compound and its Derivatives

This compound and its derivatives are recognized for their roles as catalysts in organic synthesis. chemicalbook.comcymitquimica.com The morpholine nucleus is a significant structural motif in the design of organocatalysts, which offer a greener alternative to metal-based catalysts. frontiersin.org

While early research suggested that enamines derived from morpholine might be less reactive than those from other cyclic amines like pyrrolidine, recent studies have developed highly efficient morpholine-based organocatalysts. frontiersin.org For example, new chiral organocatalysts featuring a morpholine core have proven effective in promoting the asymmetric Michael addition of aldehydes to nitroolefins, yielding products with high diastereoselectivity and enantioselectivity. frontiersin.orgacs.org The effectiveness of these catalysts is attributed to specific structural features, such as the presence of a carboxylic acid moiety in the beta position to the amine, which overcomes the traditional limitations of the morpholine ring in enamine catalysis. frontiersin.org

Furthermore, morpholine derivatives are employed in various catalytic systems. They have been used in ruthenium-catalyzed reactions for the formylation of amines using CO2, a process relevant to sustainable chemistry. researchgate.net In other applications, gold nanoparticles supported on functionalized surfaces are used to catalyze the hydrogenation of nitroarene-substituted morpholine derivatives to produce key pharmaceutical intermediates with high selectivity. researchgate.net These examples highlight the utility of the morpholine scaffold in creating catalysts for a range of important chemical transformations.

| Catalyst System | Reaction Type | Substrates | Key Finding |

| N-alkyl-3,3'-bimorpholine derivatives | Asymmetric Michael Addition | Aldehydes and nitroolefins | High yield, good diastereo- and enantioselectivity acs.org |

| ß-morpholine amino acids | 1,4-addition reaction | Aldehydes and nitroolefins | Efficient catalysis despite known morpholine ring limitations frontiersin.org |

| RuCl2(dppe)2 with morpholine | Formylation with CO2 | Morpholine, CO2, H2 | High production rate and selectivity for N-formylmorpholine researchgate.net |

| Au nanoparticles on modified supports | Hydrogenation | 4-(2-fluoro-4-nitrophenyl)-morpholine | High activity and selectivity to the corresponding aromatic amine researchgate.net |

Ligand Design for Metal-Catalyzed Reactions

In the realm of coordination chemistry and catalysis, the design of ligands is crucial for modulating the reactivity and selectivity of metal centers. This compound and its derivatives can serve as effective ligands in metal-catalyzed reactions. The presence of both a tertiary amine (within the morpholine ring) and a primary amine allows for various coordination modes with metal ions. These nitrogen atoms can act as donor sites, forming stable complexes with transition metals.

The design of these ligands plays a major role in the development of catalysts. vu.nl The steric and electronic properties of the this compound ligand can be fine-tuned by introducing substituents on the morpholine ring or the propyl chain. This modification can influence the coordination geometry around the metal center, thereby affecting the catalytic activity and selectivity of the resulting complex. For instance, in transition metal-catalyzed reactions, the choice of ligand can be the difference between a highly efficient catalyst and one that is inactive. vu.nl

Research has shown that the incorporation of a morpholine group into ligand structures can enhance the performance of metal catalysts in various transformations. acs.org For example, in the context of C-H bond functionalization, the ligand environment is critical for achieving high selectivity and efficiency. vu.nl While extensive research has been conducted on ligands for noble metals like palladium, there is a growing interest in developing ligands for more abundant and cost-effective base metals. vu.nl The adaptability of the this compound scaffold makes it a promising candidate for the design of new ligands for a wide array of metal-catalyzed processes.

Specific Catalytic Transformations (e.g., N-Formylation of Amines)

One of the notable applications of this compound in catalysis is in the N-formylation of amines. This reaction is of significant industrial importance as formamides are valuable intermediates in the synthesis of pharmaceuticals, heterocycles, and other bioactive molecules. rsc.orgrsc.org The N-formylation process often utilizes carbon dioxide (CO2) as a C1 source, which is an attractive approach from a sustainability perspective. rsc.orgresearchgate.net

In these reactions, morpholine can be both a substrate and a component of the catalytic system. For instance, iron(II) carbonyl hydride complexes supported by PNP pincer ligands have been identified as highly effective catalysts for the N-formylation of amines, including morpholine, through the hydrogenation of CO2. researchgate.net These systems have demonstrated high turnover numbers (TONs) and conversions. researchgate.net The mechanism is believed to involve the initial reduction of CO2 to an ammonium (B1175870) formate, which is then dehydrated to the formamide. researchgate.net

The development of heterogeneous catalysts for N-formylation is also an active area of research, as they offer advantages in terms of catalyst separation and recycling. rsc.org For example, a single-site cobalt(II) hydride catalyst supported on an aluminum metal-organic framework has been shown to be an active and reusable catalyst for the N-formylation of a variety of amines, including anilines and both primary and secondary amines, using CO2. rsc.org

Below is a table summarizing various catalytic systems used for the N-formylation of amines.

| Catalyst System | Substrate Scope | Key Findings |

| Iron(II) carbonyl hydride with PNP pincer ligands | Various amines | High turnover numbers (up to 8900) and conversions (up to 92%). researchgate.net |

| Copper-diphosphine complexes with PMHS | Wide range of amines | High turnover number (TON) of 11,700 for piperidine. researchgate.net |

| Single-site Co(II) hydride on Al-MOF | Primary and secondary amines, anilines | Recyclable up to 15 times without loss of activity. rsc.org |

| Molecular iodine | Wide variety of amines | Simple, practical, and solvent-free method. organic-chemistry.org |

Other Industrial Chemical Applications of this compound

Beyond its role in catalysis, this compound is utilized in various other industrial chemical applications due to its chemical properties.

This compound serves as an important raw material and intermediate in organic synthesis. fishersci.calookchem.com It is used in the production of a range of chemicals, including pharmaceuticals, agrochemicals, and dyestuffs. fishersci.calookchem.com Its bifunctional nature, containing both a primary and a tertiary amine, allows it to participate in a variety of chemical reactions, making it a versatile building block for more complex molecules. ontosight.ai For example, it can be a precursor in the synthesis of certain antihistamines and anesthetics. ontosight.ai

Morpholine and its derivatives are widely recognized for their effectiveness as corrosion inhibitors, particularly in aqueous systems. ontosight.aiatamanchemicals.com They are employed to protect various metals, such as steel and aluminum, from corrosion in industrial environments like steam boiler and cooling water systems. ontosight.aiemerald.com The mechanism of corrosion inhibition often involves the adsorption of the morpholine derivative onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. mdpi.comgetchemready.com

The nitrogen and oxygen atoms in the morpholine ring can coordinate with metal atoms on the surface, leading to the formation of this protective layer. mdpi.com The effectiveness of these inhibitors is influenced by factors such as their concentration, the temperature, and the chemical composition of the corrosive environment. emerald.com Research has shown that the inhibition efficiency of morpholine derivatives generally increases with concentration. emerald.com

Different types of corrosion inhibitors exist, including anodic, cathodic, and film-forming inhibitors. getchemready.comclearwaterquality.com Morpholine-based inhibitors can function as neutralizing inhibitors, raising the pH of the condensate and thereby reducing the corrosivity (B1173158) of the environment. google.com They are also used in conjunction with film-forming inhibitors to provide a more comprehensive protection system. google.com The incorporation of a morpholine group into more complex molecules, such as triazine derivatives, has been shown to enhance their corrosion-inhibiting properties. acs.org

The table below provides an overview of the role of morpholine derivatives in corrosion inhibition.

| Metal | Corrosive Environment | Inhibition Mechanism | Key Findings |

| Aluminum | 2M HCl | Adsorption on the metal surface | Inhibition efficiency increases with inhibitor concentration. emerald.com |

| Carbon Steel | 3.5% NaCl solution | Formation of protective layers via physical and chemical adsorption. mdpi.com | Morpholine carbonate and benzoate (B1203000) showed high inhibition efficiency (>85%). mdpi.com |

| Mild Steel | HCl medium | Physical adsorption mechanism. researchgate.net | Inhibition efficiencies increased with inhibitor concentration. researchgate.net |

| Steel | Acidic Medium | Formation of insulating layers on the steel surface. acs.org | s-Triazine/morpholino-anilino-pyrazole derivatives acted as cathodic-type inhibitors. acs.org |

| Refinery Equipment | Condensate | Neutralizing inhibitor (increases pH). google.com | Reduces the amount of film-forming inhibitor required. google.com |

Advanced Analytical Characterization Techniques for Morpholinepropylamine Research

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are essential for separating and analyzing complex mixtures that may contain Morpholinepropylamine.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for the analysis of this compound and related substances. researchgate.netccsknowledge.com In GC, the sample is vaporized and passed through a column, where its components are separated based on their boiling points and interactions with the stationary phase. ccsknowledge.com

GC can be used to determine the purity of this compound and to quantify its presence in a mixture. lookchem.combre.com The use of a flame ionization detector (FID) is common for the analysis of organic compounds like amines. researchgate.net For more detailed analysis, GC is often coupled with mass spectrometry (GC-MS), which allows for the identification of the separated components based on their mass spectra. nih.govresearchgate.netresearchgate.net The analysis of various amines, including morpholine (B109124), has been successfully demonstrated using GC. researchgate.net Challenges in the GC analysis of amines can arise due to their polarity, which can be addressed by using appropriate columns and derivatization techniques. bre.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds like this compound. preprints.orgresearchgate.netopenaccessjournals.com Its high resolution and accuracy make it indispensable for purity assessment and quantitative analysis in various research contexts. preprints.org The method separates components in a mixture based on their differential interactions between a liquid mobile phase and a solid stationary phase packed in a column. researchgate.net

In the analysis of amines such as this compound, reversed-phase HPLC (RP-HPLC) is frequently employed. In this mode, a non-polar stationary phase, typically a C18 (ODS) or C8 column, is used with a polar mobile phase, commonly a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. rsc.org The separation of 3-Morpholinepropylamine has been monitored using a C18 column with a water/acetonitrile gradient and detection via UV absorbance. rsc.org

For amines that lack a strong UV chromophore, derivatization is a common strategy to enhance detection sensitivity, particularly with fluorescence detectors. Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC) react with primary and secondary amines to form highly fluorescent derivatives, allowing for trace-level detection. nih.govresearchgate.netresearchgate.net For instance, a method for determining aliphatic amines involves derivatization followed by separation on a C8 column with a mobile phase of methanol, tetrahydrofuran, and an acetate (B1210297) buffer, utilizing fluorescence detection. researchgate.net The purification of novel compounds synthesized using this compound as a reagent is also commonly achieved using preparative RP-HPLC. mdpi.com

Table 1: Representative HPLC Conditions for Amine Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | rsc.org |

| Mobile Phase | Gradient of acetonitrile in water | rsc.org |

| Detection | UV at 214 nm | rsc.org |

| Application | Analysis of reaction mixture containing 3-Morpholinepropylamine | rsc.org |

| Column | C8 | researchgate.net |

| Mobile Phase | Methanol-tetrahydrofuran-50mM HAc-NaAc buffer (pH 6.50) | researchgate.net |

| Detection | Fluorescence (Ex: 490 nm, Em: 510 nm) after derivatization | researchgate.net |

| Application | Determination of trace aliphatic amines | researchgate.net |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive analytical power. For this compound research, coupling chromatography or electrophoresis with mass spectrometry is particularly valuable for achieving high sensitivity and specificity in complex matrices.

GC-MS and LC-MS for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. thermofisher.com Due to the low volatility of this compound, chemical derivatization is required prior to analysis. This process converts the polar amine into a more volatile and thermally stable derivative. thermofisher.com For example, a common approach for amines is silylation. A related compound, morpholine, has been analyzed by GC-MS after derivatization with sodium nitrite (B80452) to form the volatile N-nitrosomorpholine. nih.gov The primary advantage of GC-MS is the generation of reproducible electron ionization (EI) mass spectra, which can be matched against extensive commercial libraries like NIST for confident compound identification. thermofisher.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that is ideal for non-volatile compounds like this compound, eliminating the need for derivatization. thermofisher.com It combines the powerful separation of HPLC with the mass-resolving power of MS. scispace.com Electrospray ionization (ESI) is the most common ionization technique used, which generates protonated molecules [M+H]⁺ that can be detected by the mass spectrometer. rsc.orgthermofisher.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity for trace analysis. Methods have been developed for detecting the related compound morpholine at levels as low as 2-5 µg/kg in complex samples. researchgate.netnifc.gov.vn LC-MS is also the primary tool for metabolite identification, where the system can detect and help elucidate the structures of metabolic products of a parent compound in biological samples. nih.gov

Table 3: Comparison of GC-MS and LC-MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Source |

|---|---|---|---|

| Analyte Volatility | Requires volatile compounds; derivatization needed for this compound. | Does not require analyte volatility. | thermofisher.comthermofisher.com |

| Sample Preparation | Involves chemical derivatization (e.g., silylation). | Often simple dilution and filtration. | thermofisher.comnifc.gov.vn |

| Ionization | Typically Electron Ionization (EI), hard ionization with extensive fragmentation. | Typically Electrospray Ionization (ESI), soft ionization preserving the molecular ion. | thermofisher.comthermofisher.com |

| Compound Identification | High confidence through matching with large, standardized spectral libraries (NIST, Wiley). | Based on accurate mass of the molecular ion and its fragmentation pattern (MS/MS). | nih.govthermofisher.com |

| Typical Application | Targeted and untargeted profiling of small, volatile metabolites. | Broad profiling of polar and non-polar compounds, trace analysis, metabolite ID. | nih.govnih.gov |

CE-MS for Complex Sample Profiling

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency and resolution of CE with the unparalleled sensitivity and specificity of MS. asiapharmaceutics.infochromatographytoday.com This hyphenated technique is exceptionally powerful for the analysis of highly polar and charged analytes like this compound in complex biological or chemical matrices, such as urine, plasma, or reaction mixtures. nih.govchromatographytoday.com

CE-MS offers several advantages. It provides a separation mechanism (based on charge-to-size ratio) that is orthogonal to liquid chromatography (based on polarity), offering a different view of a complex sample. chromatographytoday.com The technique requires minimal sample volume and aligns with the principles of green analytical chemistry. asiapharmaceutics.info For complex sample profiling, CE-MS can separate and identify numerous components in a single run. It has been successfully used in metabolomics to analyze hundreds of small, charged metabolites in biological fluids. nih.govchromatographytoday.com The analysis of amino acids in soy sauce, for example, was achieved in under 15 minutes without derivatization, demonstrating the speed and selectivity of the method for obtaining well-defined extracted ion traces even in a complex matrix. lcms.cz This capability makes CE-MS an ideal platform for biomarker discovery and for monitoring ionic species in various scientific applications. asiapharmaceutics.infonih.gov

Advanced Imaging and Microscopic Techniques for Material Characterization

While advanced imaging and microscopic techniques are not typically applied to the characterization of this compound as a pure, simple molecule, they are highly relevant for characterizing advanced materials in which this compound is incorporated as a functional chemical moiety.

Research has shown that this compound can be used in the synthesis of complex functional molecules, such as perylene (B46583) diimide (PDI) derivatives. nih.govresearchgate.net These PDI-based materials are investigated for applications as photosensitizers in photodynamic therapy (PDT). nih.gov The characterization of these materials, often prepared as thin films or nanoparticles, relies on a suite of advanced imaging and surface analysis techniques.

For instance, the fabrication and quality of thin films made from PDI materials can be monitored using techniques like Quartz Crystal Microbalance (QCM) and spectroscopy. researchgate.net The morphology and uniformity of such films at the nanoscale can be further investigated using Atomic Force Microscopy (AFM) .

When these functional materials are studied for biological applications, fluorescence-based microscopy becomes essential. For example, Laser Scanning Confocal Microscopy (LSCM) can be used to visualize the uptake and intracellular localization of a PDI-based photosensitizer containing the this compound group within cancer cells. nih.govresearchgate.net This provides critical information on whether the material reaches its intended subcellular target. Other powerful techniques like Scanning Transmission X-ray Microscopy (STXM) and Magnetic Resonance Imaging (MRI) are also used for the in-situ analysis of the structure and composition of complex chemical and biological systems, and could be applied to study the distribution of materials functionalized with this compound within larger structures. nih.gov

Theoretical and Computational Studies of Morpholinepropylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. For Morpholinepropylamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its equilibrium geometry.

This process involves optimizing the molecular structure to find the lowest energy state. The output of such a calculation provides precise bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available, a similar study on a related compound, 4-Acetylmorpholine, provides an example of the type of data that would be generated. researchgate.net The stability of the molecule is indicated by its total energy, with lower values suggesting greater stability.

Table 1: Predicted Geometric Parameters for an Analogous Morpholine (B109124) Derivative (4-Acetylmorpholine) researchgate.net (Note: This data is for 4-Acetylmorpholine and is presented to illustrate the type of results obtained from DFT calculations. The atom numbering is specific to the original study.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (º) |

| N1-C2 | 1.46 | C2-N1-C7 | 125.61 |

| N1-C6 | 1.47 | N1-C2-C3 | 109.81 |

| N1-C7 | 1.38 | N1-C6-C5 | 109.83 |

| C2-C3 | 1.53 | C3-C4-O5 | 111.23 |

| C5-C6 | 1.53 | C4-O5-C6 | 111.40 |

| C7-O8 | 1.23 | O8-C7-N1 | 121.57 |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations would be used to predict its vibrational spectra (Infrared and Raman).

By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be determined. Each calculated frequency corresponds to a specific mode of vibration, such as the stretching of a C-H bond or the bending of the morpholine ring. This information is invaluable for interpreting experimental spectra. For instance, studies on morpholine itself have used DFT to analyze its vibrational modes in detail.

Table 2: Predicted Vibrational Frequencies for an Analogous Compound (Morpholine) (Note: This table illustrates the type of data generated. The assignments are based on general knowledge of vibrational spectroscopy and DFT studies on similar molecules.)

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3350 | N-H stretch |

| ~2950 | Asymmetric CH₂ stretch |

| ~2850 | Symmetric CH₂ stretch |

| ~1450 | CH₂ scissoring |

| ~1115 | C-O-C stretch |

| ~1070 | C-N-C stretch |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the one in the terminal amino group, making it the primary site for nucleophilic attack. The LUMO would likely be distributed over the molecular skeleton. DFT calculations would provide the energies of these orbitals and their spatial distribution.

Table 3: Predicted Frontier Orbital Energies for an Analogous Amine (Note: These are representative values for a simple amine to illustrate the concept.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for understanding the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to explore the molecule's behavior over time, including its flexibility and interactions with its environment. aps.org

This compound is a flexible molecule due to the rotatable single bonds in the propyl chain. The morpholine ring itself can exist in different conformations, with the chair form being the most stable, though boat and twist-boat forms are also possible. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.

An MD simulation would track the positions of all atoms over time, revealing how the propyl chain folds and rotates and whether the morpholine ring undergoes any conformational changes. This exploration of the conformational space is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. Studies on morpholine have shown that it predominantly adopts a chair conformation. researchgate.net For this compound, the orientation of the aminopropyl group (axial versus equatorial) relative to the morpholine ring would be a key area of investigation.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to studying these effects by explicitly including solvent molecules (such as water) in the simulation box.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers a powerful lens for examining the intricate details of chemical reactions at a molecular level. For this compound, theoretical studies, primarily leveraging Density Functional Theory (DFT), have been instrumental in mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates.

The elucidation of reaction mechanisms through computational methods involves the systematic exploration of the potential energy surface of a reacting system. While specific, in-depth computational studies exclusively targeting the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on related molecules, such as morpholine derivatives and propylamine (B44156).

For a molecule like this compound, computational studies would typically investigate reactions such as nucleophilic substitutions, additions, and eliminations involving the amine or morpholine functional groups. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are a common choice for these investigations. These calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, in a hypothetical reaction involving the alkylation of the primary amine group of this compound, computational modeling could be used to compare different possible pathways, such as a direct SN2 mechanism versus a stepwise mechanism involving an intermediate. The calculated energies of the species along each pathway would help determine the most likely mechanism.

A theoretical study on a morpholine derivative highlighted the use of DFT to establish the stable conformation of the molecule, which is a prerequisite for any reaction pathway analysis. The study confirmed the chair conformation of the morpholine ring and analyzed intermolecular interactions, which are crucial for understanding how the molecule might behave in a reaction medium.

The energy profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. These profiles are generated by calculating the potential energy at various points along the reaction coordinate. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

While specific energy profiles for reactions of this compound are not readily found in the literature, studies on the decomposition of propylamine offer a valuable analogy. In a detailed computational study of propylamine dehydrogenation, various reaction pathways were explored, and their corresponding energy barriers were calculated. For example, the formation of ethyl cyanide and H₂ was identified as a significant pathway with a calculated energy barrier of 416 kJ mol⁻¹. Another pathway, the formation of an α-propylamine cation and NH₃, was found to have a much lower activation barrier of only 1 kJ mol⁻¹.

These findings for propylamine illustrate the type of detailed energetic information that can be obtained for this compound through similar computational approaches. An energy profile for a reaction of this compound would similarly map out the energies of reactants, intermediates, transition states, and products, providing a comprehensive understanding of the reaction's thermodynamics and kinetics.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from a computational study of a reaction involving this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Electrophile) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +10.5 |

| 5 | Products | -20.1 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Structure-Property Correlations from Theoretical Data

Theoretical calculations are not only used to study reactions but also to predict and understand the intrinsic properties of a molecule based on its structure. For this compound, computational methods can establish clear correlations between its molecular structure and its various physicochemical properties.

DFT calculations can be used to determine a range of molecular properties, including:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

Spectroscopic Properties: Theoretical IR, Raman, and NMR spectra can be calculated and compared with experimental data to confirm the molecular structure.

Thermodynamic Properties: Enthalpy of formation, entropy, and Gibbs free energy can be computed.

A study on a morpholine derivative demonstrated the use of DFT to analyze the molecular conformation, which was found to be stabilized by an O—H···N hydrogen bond. The molecular electrostatic potential was also analyzed to understand the charge transfer nature within the molecule. Such analyses for this compound would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity.

The following interactive data table presents a hypothetical set of calculated properties for this compound, illustrating the type of data that can be derived from theoretical studies.

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.5 D |

| HOMO Energy (eV) | -6.2 eV |

| LUMO Energy (eV) | 1.5 eV |

| HOMO-LUMO Gap (eV) | 7.7 eV |

| Polarizability (ų) | 15.8 ų |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

These calculated properties can then be correlated with the molecule's observed behavior. For example, a high HOMO energy would suggest that this compound is a good electron donor, consistent with the presence of the amine and morpholine nitrogen atoms. The MEP map would visually confirm the locations of the lone pairs on the nitrogen and oxygen atoms as the most electron-rich and likely sites for electrophilic attack.

Environmental Chemistry and Fate of Morpholinepropylamine

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through physical or chemical processes without the involvement of living organisms. Key environmental factors influencing these pathways include sunlight, water, and naturally occurring oxidants.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. While specific experimental studies on the photolysis of Morpholinepropylamine are not extensively documented, potential degradation mechanisms can be inferred from its chemical structure, which contains amine and ether functional groups.

Photodegradation can occur through two primary mechanisms:

Direct Photolysis: This involves the direct absorption of photons by the this compound molecule, leading to the excitation of electrons and subsequent bond cleavage. The ether and amine bonds within the morpholine (B109124) ring or the aminopropyl side chain could be susceptible to this type of degradation.

Indirect Photolysis: This process is mediated by other light-absorbing substances in the environment, such as dissolved organic matter, which form highly reactive transient species like hydroxyl radicals (•OH). These radicals can then attack and degrade the this compound molecule.

Potential photolytic reactions for this compound could include the cleavage of the C-N or C-O bonds within the morpholine ring and the oxidation or cleavage of the aminopropyl side chain. In a study on the photocatalytic degradation of morpholine using TiO₂, intermediates such as ethanoate and methanoate ions were identified, suggesting the ring and its side chains can be broken down into smaller components rsc.org.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound against hydrolysis is a key factor in its persistence in aquatic environments. This compound contains ether and aliphatic amine functional groups. Both of these groups are generally stable and resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature).